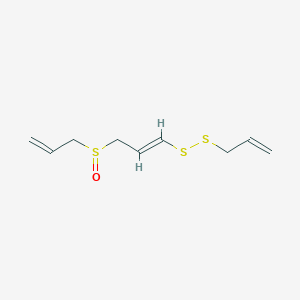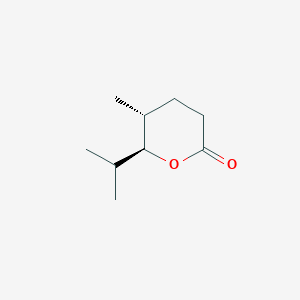![molecular formula C18H18N2O3S B125018 5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione CAS No. 105355-33-7](/img/structure/B125018.png)
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione, commonly known as PPARγ agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPARγ agonist is a member of the thiazolidinedione class of drugs that are used to treat type 2 diabetes.
作用机制
PPARγ agonist works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in the body.
生化和生理效应
PPARγ agonist has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. PPARγ agonist also has anti-tumor properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce blood glucose levels in patients with type 2 diabetes.
实验室实验的优点和局限性
PPARγ agonist has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and there is a significant amount of literature on its properties and potential therapeutic applications. However, there are also limitations to using PPARγ agonist in lab experiments. It can be toxic at high concentrations, and its effects on the body can be complex and difficult to interpret.
未来方向
There are several future directions for research on PPARγ agonist. One direction is to explore its potential therapeutic applications in the treatment of Alzheimer's disease. PPARγ agonist has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Another direction is to investigate the effects of PPARγ agonist on the gut microbiome. There is evidence that PPARγ agonist may have a beneficial effect on the gut microbiome and may be useful in the treatment of inflammatory bowel disease. Finally, there is a need for further research on the safety and toxicity of PPARγ agonist, particularly in long-term use.
合成方法
PPARγ agonist is synthesized by reacting 2-(3-Methyl-2-pyridinyl) ethanol with 4-bromo-benzyl bromide in the presence of potassium carbonate to form 4-[2-(3-Methyl-2-pyridinyl) ethoxy] benzyl bromide. This intermediate is then reacted with 5-methyl-2,4-thiazolidinedione in the presence of a palladium catalyst to form PPARγ agonist.
科学研究应用
PPARγ agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. PPARγ agonist has been used in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and Alzheimer's disease.
属性
CAS 编号 |
105355-33-7 |
|---|---|
产品名称 |
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione |
分子式 |
C18H18N2O3S |
分子量 |
342.4 g/mol |
IUPAC 名称 |
5-[[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-9-19-15(12)8-10-23-14-6-4-13(5-7-14)11-16-17(21)20-18(22)24-16/h2-7,9,16H,8,10-11H2,1H3,(H,20,21,22) |
InChI 键 |
UFIIPYBZDKGWEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
规范 SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



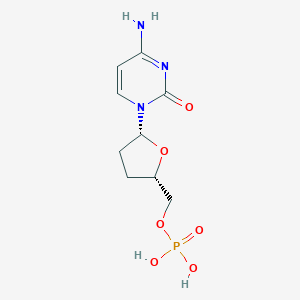
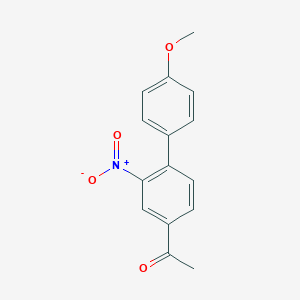
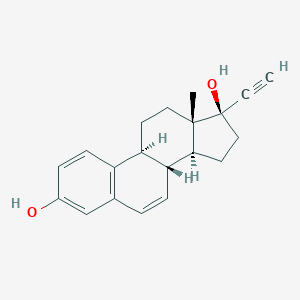
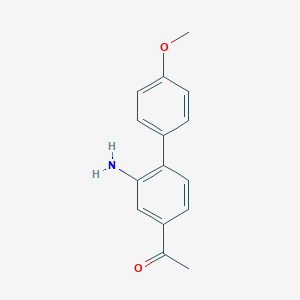
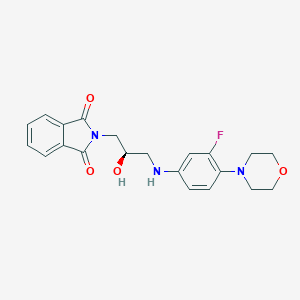
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
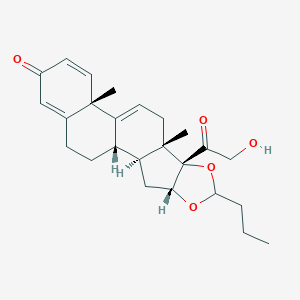
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)
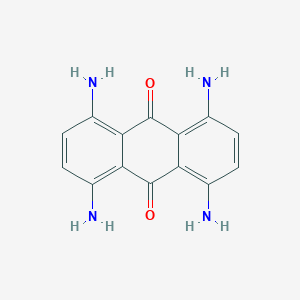
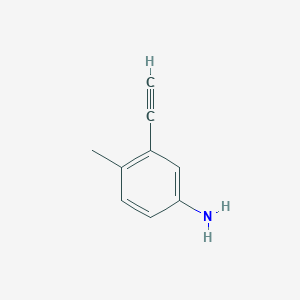
![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
